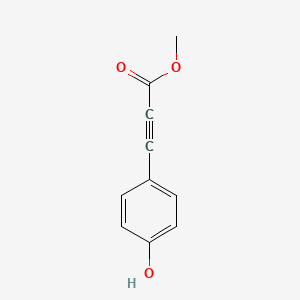

Methyl (4-hydroxyphenyl)propynoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl 3-(4-hydroxyphenyl)prop-2-ynoate |

InChI |

InChI=1S/C10H8O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,1H3 |

InChI Key |

QRFPEQUXORQGCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of Methyl (4-Hydroxyphenyl)propynoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic route for methyl (4-hydroxyphenyl)propynoate. Extensive literature searches did not yield a specific, published experimental protocol for this exact compound. Therefore, the methodologies presented herein are based on established chemical principles, primarily the Sonogashira cross-coupling reaction, and analogous transformations. The provided quantitative data and experimental parameters are theoretical and should be considered as starting points for experimental optimization.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science due to its structural motifs: a phenol, an ester, and a conjugated alkyne. These functional groups offer potential for further chemical modification and may impart unique biological or physical properties. This guide provides a comprehensive theoretical framework for the synthesis of this target molecule, addressing the core requirements of data presentation, detailed experimental protocols, and logical visualizations. The proposed synthesis is centered around the palladium-catalyzed Sonogashira coupling of 4-iodophenol with methyl propiolate.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two main stages: the preparation of the key precursors and their subsequent cross-coupling.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

The following table outlines the necessary reagents and their suggested specifications.

| Reagent | CAS Number | Molecular Formula | Suggested Purity |

| 4-Iodophenol | 540-38-5 | C₆H₅IO | >98% |

| Methyl Propiolate | 922-67-8 | C₄H₄O₂ | >97% |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 99% |

| Copper(I) Iodide | 7681-65-4 | CuI | 99.5% |

| Triethylamine | 121-44-8 | C₆H₁₅N | >99.5%, anhydrous |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade |

| Hexanes | 110-54-3 | N/A | ACS Grade |

| Saturated Aqueous Ammonium Chloride | N/A | NH₄Cl | N/A |

| Brine | N/A | NaCl | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | N/A |

Proposed Synthesis of this compound via Sonogashira Coupling

This procedure is adapted from general Sonogashira coupling protocols and will require optimization.

Reaction Scheme:

Caption: Proposed Sonogashira coupling reaction.

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 4-iodophenol (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (2.0 eq).

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Add methyl propiolate (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data (Theoretical)

The following tables summarize the expected, but not experimentally verified, quantitative data for the proposed synthesis.

Table 1: Reaction Parameters

| Parameter | Proposed Value |

| Reaction Temperature | Room Temperature (approx. 20-25 °C) |

| Reaction Time | 2-12 hours (TLC monitoring is crucial) |

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine (Et₃N) |

| Molar Ratio (4-Iodophenol:Methyl Propiolate) | 1 : 1.2 |

| Palladium Catalyst Loading | 2 mol% |

| Copper Co-catalyst Loading | 4 mol% |

| Theoretical Yield | 70-90% (subject to optimization) |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136634-54-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₈O₃ | Calculated |

| Molecular Weight | 176.17 g/mol | Calculated |

| Appearance | Expected to be a solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Predicted Characterization Data

As no experimental spectra are available, the following are predicted NMR chemical shifts.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to alkyne) |

| ~6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OH) |

| ~5.50 | br s | 1H | Ar-OH |

| ~3.80 | s | 3H | -OCH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Ar-C (C-OH) |

| ~154.0 | C=O (ester) |

| ~134.0 | Ar-C (ortho to alkyne) |

| ~116.0 | Ar-C (ortho to -OH) |

| ~114.0 | Ar-C (ipso to alkyne) |

| ~87.0 | Alkyne-C (attached to Ar) |

| ~80.0 | Alkyne-C (attached to C=O) |

| ~52.5 | -OCH₃ |

Logical Relationships in Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction involves distinct oxidative addition, transmetalation, and reductive elimination steps.

Diagram of the Sonogashira Catalytic Cycle:

Caption: Simplified Sonogashira catalytic cycle.

Conclusion

This technical guide provides a robust theoretical framework for the synthesis of this compound. While a specific literature precedent is lacking, the proposed Sonogashira coupling approach is a highly plausible and well-established method for the formation of the key carbon-carbon triple bond. The provided experimental protocol, along with the theoretical quantitative and characterization data, should serve as a valuable resource for researchers embarking on the synthesis of this and structurally related compounds. It is imperative that the synthesis is conducted with careful optimization and monitoring to achieve the desired product with good yield and purity.

An In-depth Technical Guide on the Physical Properties of Methyl (4-hydroxyphenyl)propynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-hydroxyphenyl)propynoate is a specific organic chemical compound of interest within scientific research. This technical guide aims to provide a comprehensive overview of its physical properties. However, it is important to note that publicly available data on this specific molecule is limited. While information on closely related compounds such as methyl (4-hydroxyphenyl)propionate is more abundant, this document will focus strictly on the available data for this compound.

Chemical Identity

A summary of the basic identification parameters for this compound is presented in the table below.

| Identifier | Value | Source |

| CAS Number | 136634-54-3 | [1] |

| Molecular Formula | C10H8O3 | [1] |

| Molecular Weight | 176.16900 g/mol | [1] |

| Exact Mass | 176.04700 | [1] |

Quantitative Physical Properties

A thorough search of available scientific literature and chemical databases did not yield quantitative physical property data for this compound, such as melting point, boiling point, and solubility. This suggests that these properties may not have been extensively determined or published in publicly accessible sources.

Experimental Protocols

Signaling Pathways and Biological Activity

Information regarding the involvement of this compound in specific biological signaling pathways or its broader biological activity is not currently available in the public domain. Therefore, diagrams for signaling pathways cannot be generated at this time.

Logical Relationships and Workflows

Given the absence of detailed experimental and biological data, a logical workflow for the investigation of this compound can be proposed. This workflow outlines the necessary steps to characterize the compound thoroughly.

Caption: Proposed experimental workflow for the characterization of this compound.

Conclusion

While the foundational chemical identifiers for this compound are established, there is a notable absence of comprehensive data regarding its physical properties, experimental protocols, and biological activity in the public domain. The provided workflow serves as a roadmap for future research to fully characterize this compound. Researchers and drug development professionals are encouraged to undertake these studies to fill the existing knowledge gap.

References

A Technical Guide to the Prospective Biological Activity of Methyl (4-hydroxyphenyl)propynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the potential biological activities of methyl (4-hydroxyphenyl)propynoate. Due to the current absence of published experimental data on this specific compound, this guide adopts a prospective approach. By examining the known bioactivities of its core structural motifs—the 4-hydroxyphenyl group and the methylpropynoate moiety—we delineate a rational framework for its targeted investigation. This guide outlines hypothesized biological activities, detailed protocols for their assessment, and potential signaling pathways for mechanistic studies. The content herein is intended to serve as a foundational resource for researchers initiating the biological evaluation of this compound.

Introduction and Rationale

This compound is a small molecule whose biological profile has not yet been characterized in the scientific literature. Its structure, featuring a phenolic ring and an activated triple bond (alkyne), suggests a potential for diverse biological interactions. The 4-hydroxyphenyl moiety is a common pharmacophore found in numerous bioactive natural products and synthetic drugs, often associated with antioxidant, anti-inflammatory, and anticancer effects. The propiolate functional group, while less common, is known to be a reactive Michael acceptor and can act as an inhibitor of various enzymes. This guide, therefore, outlines a systematic approach to exploring the biological potential of this compound.

Hypothesized Biological Activities and Screening Strategy

Based on its structural components, this compound is hypothesized to possess several biological activities. A tiered screening approach is recommended to efficiently evaluate these possibilities.

Table 1: Hypothesized Biological Activities and Corresponding In Vitro Assays

| Hypothesized Activity | Primary Screening Assay | Secondary Assay / Mechanism of Action | Quantitative Endpoint |

| Cytotoxicity / Anticancer | MTT or MTS Cell Viability Assay | Apoptosis Assay (e.g., Caspase-3/7) | IC₅₀ (μM) |

| Anti-inflammatory | LPS-stimulated Nitric Oxide (NO) Assay in Macrophages | NF-κB Reporter Assay, Cytokine Profiling (ELISA) | IC₅₀ (μM) |

| Enzyme Inhibition | Tyrosinase Inhibition Assay | Kinetic Analysis (e.g., Lineweaver-Burk plot) | IC₅₀ (μM) |

| Antimicrobial | Broth Microdilution Assay | Time-Kill Kinetic Assay | Minimum Inhibitory Concentration (MIC, μg/mL) |

| Antioxidant | DPPH Radical Scavenging Assay | Cellular Antioxidant Assay (CAA) | EC₅₀ (μM) |

Experimental Protocols

The following are detailed methodologies for the key proposed experiments.

General Cell Culture and Compound Preparation

-

Cell Lines: A549 (lung carcinoma), RAW 264.7 (macrophage), B16-F10 (melanoma), and Vero (normal kidney epithelial) cells should be sourced from a reputable cell bank (e.g., ATCC). Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Stock Solution: this compound should be dissolved in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM). Serial dilutions should be prepared in the appropriate cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

MTT Assay for Cytotoxicity

This assay quantitatively assesses cell viability by measuring the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of living cells into a colored formazan product.

-

Procedure:

-

Seed cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

-

Procedure:

-

In a 96-well plate, add 40 µL of mushroom tyrosinase solution (e.g., 100 U/mL in phosphate buffer, pH 6.8).

-

Add 20 µL of various concentrations of this compound dissolved in buffer. Use kojic acid as a positive control inhibitor.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 2.5 mM).

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm every minute for 20 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) for each concentration.

-

Determine the percentage of inhibition and calculate the IC₅₀ value.

-

NF-κB Reporter Assay for Anti-inflammatory Activity

This assay measures the inhibition of the NF-κB signaling pathway, a central pathway in inflammation.

-

Procedure:

-

Use a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element (e.g., THP-1-Blue™ NF-κB cells).

-

Seed the cells in a 96-well plate according to the manufacturer's protocol.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL). Include unstimulated and stimulated vehicle controls.

-

Incubate for 18-24 hours.

-

Measure the reporter gene activity (e.g., luminescence using a luciferase assay system).

-

Normalize the NF-κB activity to cell viability (determined by a parallel MTT assay) and calculate the IC₅₀ for NF-κB inhibition.

-

Mandatory Visualizations

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial screening of this compound.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

Phenolic compounds often exert anti-inflammatory effects by interfering with the NF-κB signaling pathway. The diagram below illustrates a plausible mechanism of action for this compound, should it prove to be an anti-inflammatory agent.

Conclusion

While direct biological data for this compound is not currently available, its chemical structure provides a strong basis for hypothesizing a range of activities, including cytotoxic, anti-inflammatory, and enzyme-inhibitory effects. The experimental protocols and strategic workflow detailed in this guide offer a robust framework for the systematic evaluation of this novel compound. The successful elucidation of its biological profile could yield a valuable new chemical entity for further development in therapeutics or other life science applications. Researchers are encouraged to employ this guide as a starting point for their investigations, with the understanding that the outlined activities and mechanisms are prospective and await experimental validation.

methyl (4-hydroxyphenyl)propynoate CAS number 5597-50-2

An In-depth Technical Guide to Methyl 3-(4-hydroxyphenyl)propionate (CAS No. 5597-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(4-hydroxyphenyl)propionate, a compound identified by the CAS number 5597-50-2. While the initial query referenced methyl (4-hydroxyphenyl)propynoate for this CAS number, extensive database searches have confirmed that 5597-50-2 is assigned to Methyl 3-(4-hydroxyphenyl)propionate. This document details the physicochemical properties, spectroscopic data, synthesis protocols, and significant biological activities of Methyl 3-(4-hydroxyphenyl)propionate. Notably, its role as a nitrification inhibitor and a modulator of plant root development through interference with auxin signaling pathways is explored. This guide is intended to be a valuable resource for researchers in agricultural science, chemical synthesis, and drug discovery.

Chemical Identity and Physical Properties

Methyl 3-(4-hydroxyphenyl)propionate is a methyl ester of 3-(4-hydroxyphenyl)propionic acid. It is a white to light yellow solid at room temperature and is soluble in organic solvents such as chloroform and methanol.[1][2]

Table 1: Physicochemical Properties of Methyl 3-(4-hydroxyphenyl)propionate

| Property | Value | Source |

| CAS Number | 5597-50-2 | [3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [4] |

| IUPAC Name | methyl 3-(4-hydroxyphenyl)propanoate | [5] |

| Melting Point | 38-42 °C | [6][7] |

| Boiling Point | 108 °C at 11 mmHg | [1][4] |

| Appearance | White to light yellow powder or lump | [7] |

| Solubility | Soluble in chloroform and methanol | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Methyl 3-(4-hydroxyphenyl)propionate.

Table 2: Spectroscopic Data for Methyl 3-(4-hydroxyphenyl)propionate

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR (CDCl₃) | δ 7.07 (d, 2H), 6.76 (d, 2H), 4.72 (br s, 1H, -OH), 3.67 (s, 3H, -OCH₃), 2.88 (t, 2H), 2.60 (t, 2H) | [1][8] |

| Mass Spec (ESI) | m/z = 178.9 [M-H]⁺ | [8] |

| IR (KBr, cm⁻¹) | 3420, 3055, 1735, 1447 | [9] |

Synthesis and Experimental Protocols

Several synthetic routes for Methyl 3-(4-hydroxyphenyl)propionate have been reported. The most common methods involve the esterification of 3-(4-hydroxyphenyl)propionic acid or the reduction of methyl 3-(4-hydroxycinnamate).

Esterification of 3-(4-Hydroxyphenyl)propionic Acid

This method involves the direct reaction of 3-(4-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

-

A solution of 3-(4-hydroxyphenyl)propionic acid (17 g, 0.1 mol) in methanol (500 mL) is prepared.

-

Concentrated sulfuric acid (2 mL) is added as a catalyst.

-

The mixture is placed in a Soxhlet extractor with 3A molecular sieves.

-

The solution is refluxed for 72 hours, with the molecular sieves being replaced every 24 hours.

-

After reflux, the solvent is evaporated to yield an oil.

-

The oil is dissolved in toluene (100 mL) and washed with water (3 x 100 mL).

-

The toluene phase is dried over magnesium sulfate, treated with activated charcoal, and evaporated to yield the final product as a clear oil (15 g, 80% yield).[10]

Caption: Esterification Synthesis Workflow.

Reduction of Methyl 3-(4-hydroxycinnamate)

This method involves the catalytic hydrogenation of the double bond in methyl 3-(4-hydroxycinnamate).

Experimental Protocol:

-

To a solution of methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) in ethanol (20 mL), add Pd/C (0.1 g).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.

-

Monitor the reaction completion by TLC.

-

Filter the suspension through a diatomaceous earth pad.

-

Evaporate the filtrate to dryness under vacuum to obtain methyl 3-(4-hydroxyphenyl)propionate as an oily product (1.0 g, 99% yield).[1][8]

Biological Activity and Signaling Pathways

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a naturally occurring compound found in the root exudates of sorghum (Sorghum bicolor) and acts as a biological nitrification inhibitor.[1] It also plays a significant role in modulating plant root system architecture.

Modulation of Root Development

MHPP has been shown to inhibit primary root elongation and promote the formation of lateral roots in Arabidopsis thaliana.[11] This modulation of the root system architecture is achieved by interfering with auxin signaling.

Signaling Pathway:

MHPP treatment leads to an increase in auxin levels in the root tips. This is achieved by:

-

Upregulating auxin biosynthesis genes.

-

Altering the expression of auxin carrier proteins.

-

Promoting the degradation of Aux/IAA transcriptional repressors.

Furthermore, MHPP induces the production of nitric oxide (NO), which in turn promotes the accumulation of reactive oxygen species (ROS). Both NO and ROS are key signaling molecules that mediate the auxin response, ultimately leading to the observed changes in root development.[11][12][13]

Caption: MHPP-Modulated Auxin Signaling Pathway.

Applications and Future Perspectives

The unique biological activities of Methyl 3-(4-hydroxyphenyl)propionate present several potential applications:

-

Agriculture: As a nitrification inhibitor, it can improve nitrogen use efficiency in soils, potentially reducing the need for nitrogen fertilizers and minimizing their environmental impact. Its ability to modulate root architecture could also be harnessed to enhance crop resilience and nutrient uptake.[6]

-

Chemical Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2][6]

-

Drug Development: The phenolic hydroxyl group and its structural similarity to other biologically active compounds suggest that it could be a scaffold for the development of new therapeutic agents. Further research into its potential antioxidant and other pharmacological properties is warranted.

Conclusion

Methyl 3-(4-hydroxyphenyl)propionate (CAS No. 5597-50-2) is a compound with significant potential in both agriculture and chemical synthesis. This technical guide has summarized its key properties, synthesis methods, and biological activities, with a focus on its role in modulating plant auxin signaling. The detailed information provided herein is intended to facilitate further research and development involving this promising molecule.

References

- 1. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

- 2. Methyl 3-(4-hydroxyphenyl)propionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl 3-(4-hydroxyphenyl)propionate 97 5597-50-2 [sigmaaldrich.com]

- 5. Benzenepropanoic acid, 4-hydroxy-, methyl ester | C10H12O3 | CID 79706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [smolecule.com]

- 7. Methyl 3-(4-Hydroxyphenyl)propionate 5597-50-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl 3-(4-hydroxyphenyl) Propionate Affects Root Development----Chinese Academy of Sciences [english.cas.cn]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data for Methyl (4-hydroxyphenyl)propynoate Remains Elusive

Despite extensive searches targeting the compound by its chemical name and CAS number, no publications or data repositories containing its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data could be located. This absence of information prevents the creation of a detailed technical guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of related pathways are contingent on the availability of this primary analytical data.

For the benefit of researchers, scientists, and drug development professionals, it is important to note the distinction between the requested compound, methyl (4-hydroxyphenyl)propynoate (C₁₀H₈O₃), and the similarly named but structurally different compound, methyl (4-hydroxyphenyl)propionate (C₁₀H₁₂O₃). The key structural difference is the presence of a carbon-carbon triple bond (alkyne) in the propynoate, whereas the propionate possesses a saturated carbon chain. Ample spectroscopic data is available for the propionate, but this information is not applicable to the requested propynoate.

The synthesis of this compound would likely be a multi-step process. A possible synthetic route is illustrated in the workflow diagram below. This generalized scheme is based on common organic chemistry reactions for the synthesis of similar compounds and is provided for illustrative purposes.

Potential Research Areas for Methyl (4-hydroxyphenyl)propynoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-hydroxyphenyl)propynoate is a small organic molecule that holds significant, yet largely unexplored, potential in medicinal chemistry, materials science, and synthetic chemistry. Its structure, featuring a phenolic hydroxyl group, an aromatic ring, and a reactive terminal alkyne, makes it a versatile building block for the synthesis of more complex molecules and a candidate for a range of biological and material applications. The phenolic moiety is a common pharmacophore in numerous bioactive compounds, known for its antioxidant and hydrogen-bonding capabilities. The aryl alkyne group is a key functional group in medicinal chemistry, serving as a pharmacophore itself or as a versatile handle for "click" chemistry and other transformations. This guide outlines potential research avenues for this promising compound, providing hypothetical data, detailed experimental protocols for its synthesis, and visualizations of key pathways to stimulate further investigation.

Physicochemical and Spectroscopic Data (Hypothetical)

To facilitate future research, the following table summarizes the expected physicochemical and spectroscopic properties of this compound. These values are estimated based on structurally similar compounds and computational predictions.

| Property | Value |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 85-88 °C |

| Boiling Point | ~320 °C at 760 mmHg (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.45 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 5.50 (s, 1H, -OH), 3.80 (s, 3H), 3.55 (s, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 158.0, 154.5, 134.0, 116.0, 114.0, 84.0, 82.0, 52.5 |

| IR (KBr, cm⁻¹) | 3300-3400 (O-H), 3290 (≡C-H), 2110 (C≡C), 1715 (C=O), 1610, 1510 (C=C, aromatic) |

| UV-Vis (MeOH) λmax | 245 nm, 285 nm |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Proposed Synthetic Pathway

The proposed synthesis starts from the readily available 4-iodophenol and couples it with methyl propiolate. To prevent side reactions with the acidic phenolic proton, it is advisable to protect the hydroxyl group prior to the coupling reaction. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group, which is stable under the reaction conditions and can be easily removed.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Protection of 4-Iodophenol

-

To a solution of 4-iodophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-((tert-butyldimethylsilyl)oxy)-4-iodobenzene.

Step 2: Sonogashira Coupling

-

To a solution of 1-((tert-butyldimethylsilyl)oxy)-4-iodobenzene (1.0 eq) in a mixture of triethylamine and an appropriate solvent (e.g., THF or DMF), add methyl propiolate (1.2 eq).

-

Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propynoate.

Step 3: Deprotection

-

Dissolve the silyl-protected product (1.0 eq) in tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Potential Research Areas

The unique structural features of this compound open up several avenues for research in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The combination of a phenol and a terminal alkyne in a single small molecule suggests several potential biological activities.

-

Anticancer Activity: Phenolic compounds are known to possess anticancer properties through various mechanisms, including antioxidant activity and induction of apoptosis.[3][4] The alkyne moiety can also contribute to cytotoxicity. Research in this area could involve:

-

Screening for cytotoxicity against a panel of cancer cell lines.

-

Investigating the mechanism of action, such as cell cycle arrest or apoptosis induction.

-

Exploring its potential as a lead compound for the development of more potent analogs.

-

-

Antimicrobial Activity: Both phenolic compounds and some alkynes have demonstrated antimicrobial properties.[5][6][7] Potential research includes:

-

Screening against a range of bacteria and fungi, including drug-resistant strains.

-

Determining the minimum inhibitory concentration (MIC).

-

Studying the mechanism of antimicrobial action, such as membrane disruption or enzyme inhibition.

-

-

Neuroprotective Effects: Phenolic compounds are well-documented for their neuroprotective effects, primarily due to their antioxidant and anti-inflammatory properties.[8][9][10][11] The rigid, linear alkyne linker could influence binding to specific biological targets. Research could focus on:

-

Evaluating its ability to protect neuronal cells from oxidative stress-induced damage.

-

Investigating its effect on neuroinflammatory pathways.

-

Assessing its potential in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.

-

-

Antioxidant Properties: The phenolic hydroxyl group is a classic antioxidant pharmacophore.[12][13][14][15] Studies could involve:

-

Quantifying its free radical scavenging activity using assays like DPPH or ABTS.

-

Assessing its ability to inhibit lipid peroxidation.

-

Comparing its antioxidant potential to known antioxidants like ascorbic acid or trolox.

-

The following diagram illustrates a potential signaling pathway that could be modulated by this compound in the context of its anticancer activity, based on the known effects of phenolic compounds.

Caption: Potential pro-apoptotic signaling pathway.

Materials Science

The terminal alkyne group makes this compound a valuable monomer for the synthesis of novel polymers.[16][17][18]

-

Polymer Synthesis: The alkyne can undergo polymerization through various methods, including transition-metal catalysis or radical initiation, to produce conjugated polymers. The phenolic hydroxyl group offers a site for further functionalization of the polymer. Research could explore:

-

The polymerization of this compound to form novel conjugated polymers.

-

The characterization of the resulting polymers' optical and electronic properties.

-

The investigation of these polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

-

The workflow for the synthesis and characterization of a polymer derived from this compound is depicted below.

Caption: Polymer synthesis and characterization workflow.

Organic Synthesis and Bioconjugation

The terminal alkyne is a versatile functional group for a variety of organic transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

-

Click Chemistry: this compound can be used as a building block to introduce the 4-hydroxyphenyl moiety into larger molecules via click chemistry. This could be valuable for:

-

Synthesizing libraries of triazole-containing compounds for biological screening.

-

Developing fluorescent probes or biotinylated tags for chemical biology applications.

-

Functionalizing biomolecules, such as peptides or proteins.

-

Conclusion

This compound represents a largely untapped resource for chemical and biological research. Its straightforward synthesis and the presence of three key functional moieties—a phenol, an aromatic ring, and a terminal alkyne—provide a rich platform for exploration. The potential applications in medicinal chemistry, particularly in the development of new anticancer, antimicrobial, and neuroprotective agents, are significant. Furthermore, its utility as a monomer for novel polymers and as a building block in organic synthesis underscores its versatility. This guide is intended to serve as a starting point for researchers to unlock the full potential of this intriguing molecule.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Naturally occurring hydroxytyrosol: synthesis and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Cyclic polymers from alkynes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Applications of Methyl (4-hydroxyphenyl)propynoate in Organic Synthesis: A Gateway to Coumarin Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Application Note

Methyl (4-hydroxyphenyl)propynoate is a valuable bifunctional reagent in organic synthesis, primarily serving as a precursor for the construction of coumarin frameworks. The presence of a phenolic hydroxyl group and a methyl propiolate moiety within the same molecule allows for elegant and efficient intramolecular cyclization reactions. This application note details the use of this compound in the synthesis of coumarins, a class of compounds with significant biological and pharmaceutical properties.

The key transformation involves an intramolecular hydroarylation of the propiolate, catalyzed by transition metals, most notably gold(I) complexes. This methodology provides a direct and atom-economical route to 7-hydroxycoumarin, a core structure found in numerous natural products and synthetic compounds of medicinal interest. The reaction proceeds under mild conditions and offers a significant advantage over traditional multi-step coumarin syntheses.

Key Applications

The primary application of this compound is in the synthesis of coumarins via intramolecular hydroarylation. This reaction is efficiently catalyzed by gold(I) complexes, leading to the formation of the coumarin ring system with high regioselectivity.

Gold(I)-Catalyzed Intramolecular Hydroarylation for Coumarin Synthesis

The gold(I)-catalyzed cyclization of phenol-derived propiolates, such as this compound, provides a powerful method for the synthesis of coumarins.[1][2][3][4] This intramolecular hydroarylation reaction is characterized by its high efficiency and mild reaction conditions. The general transformation involves the activation of the alkyne by the gold(I) catalyst, followed by the nucleophilic attack of the phenolic oxygen onto the activated triple bond, leading to the formation of the coumarin scaffold.

A plausible reaction mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. The phenolic hydroxyl group then attacks the internal carbon of the alkyne in a 6-endo-dig cyclization fashion. Subsequent protonolysis of the resulting vinyl-gold intermediate yields the coumarin product and regenerates the active catalyst.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 7-hydroxycoumarin from this compound via gold(I)-catalyzed intramolecular hydroarylation, based on reported methodologies for similar phenol-derived propiolates.[1][2][3][4]

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | [AuCl(PPh₃)]/AgOTf (2.5) | Dichloromethane | Room Temperature | 1 | >95 |

| 2 | (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate (5) | Dichloromethane | 40 | 0.5 | 98 |

Experimental Protocols

General Procedure for the Synthesis of this compound

While the primary focus is on its applications, a general two-step procedure for the synthesis of the starting material is provided for context.

Step 1: Esterification of 4-Hydroxyphenylacetic Acid

To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in methanol is added a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 4-hydroxyphenylacetate.

Step 2: Acetylide Formation and Reaction with Methyl Chloroformate

Methyl 4-hydroxyphenylacetate is first converted to its corresponding terminal alkyne via standard procedures (e.g., Corey-Fuchs reaction or Seyferth-Gilbert homologation). The resulting 4-ethynylphenol is then deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) in an anhydrous solvent like THF. Subsequent quenching with methyl chloroformate affords this compound.

Protocol for Gold(I)-Catalyzed Synthesis of 7-Hydroxycoumarin

This protocol is adapted from general procedures for the gold(I)-catalyzed intramolecular hydroarylation of phenol-derived propiolates.[1][2][3][4]

Materials:

-

This compound

-

Gold(I) catalyst (e.g., [AuCl(PPh₃)] and AgOTf, or (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1 equivalent).

-

Dissolve the substrate in anhydrous dichloromethane.

-

In a separate vessel, prepare the active gold(I) catalyst. If using a pre-catalyst system like [AuCl(PPh₃)] and a silver salt, stir them in the reaction solvent for a few minutes to generate the cationic gold species.

-

Add the gold(I) catalyst solution (typically 1-5 mol%) to the solution of the substrate at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

-

Upon completion, quench the reaction by adding a small amount of a suitable quenching agent (e.g., a thiol to deactivate the gold catalyst).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 7-hydroxycoumarin.

Visualizations

Caption: Overall workflow from starting material to the final coumarin product.

Caption: Simplified mechanism of the gold-catalyzed intramolecular hydroarylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Gold(I)-Catalyzed Intramolecular Hydroarylation of Phenol-Derived Propiolates and Certain Related Ethers as a Route to Selectively Functionalized Coumarins and 2 H-Chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarin synthesis [organic-chemistry.org]

- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

Application Notes and Protocols: Methyl (4-Hydroxyphenyl)propynoate as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-hydroxyphenyl)propynoate is a bifunctional organic molecule poised to serve as a highly versatile synthetic intermediate in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, incorporating a terminal alkyne, a phenolic hydroxyl group, and a methyl ester, offers three distinct points for chemical modification. This trifecta of reactivity allows for the sequential or orthogonal introduction of diverse molecular fragments, making it an ideal scaffold for the construction of complex molecules, including heterocyclic compounds, functionalized polymers, and biologically active agents. These application notes provide a comprehensive overview of the potential uses of this compound, complete with detailed experimental protocols for its synthesis and subsequent transformations.

Synthesis of this compound

A robust and efficient synthesis of the title compound can be achieved via a Sonogashira cross-coupling reaction. A suggested two-step route involves the coupling of a protected 4-iodophenol with trimethylsilylacetylene, followed by deprotection and esterification.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of 4-Iodophenol

-

To a solution of 4-iodophenol (1.0 eq) in dry N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

-

Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the TBDMS-protected 4-iodophenol.

Step 2: Sonogashira Coupling

-

To a solution of TBDMS-protected 4-iodophenol (1.0 eq) in a 2:1 mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Stir the mixture at room temperature under an inert atmosphere for 8 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel to yield the silyl-protected alkynyl phenol.

Step 3: Deprotection

-

Dissolve the silyl-protected alkynyl phenol (1.0 eq) in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

-

Stir the solution at room temperature for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the combined organic layers over sodium sulfate and concentrate to give 4-ethynylphenol.[1][2]

Step 4: Carboxylation and Esterification

-

Dissolve 4-ethynylphenol (1.0 eq) in dry THF and cool to -78 °C.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes.

-

Bubble dry carbon dioxide gas through the solution for 2 hours.

-

Warm the reaction to room temperature and quench with 1 M HCl.

-

Extract with ethyl acetate, dry, and concentrate to yield (4-hydroxyphenyl)propiolic acid.

-

To a solution of the acid in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir at room temperature for 4 hours, then concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford this compound.

Application 1: Synthesis of 1,2,3-Triazoles via Click Chemistry

The terminal alkyne functionality of this compound makes it an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are prevalent scaffolds in medicinal chemistry.

Reaction Workflow:

Caption: Synthesis of 1,2,3-triazoles via CuAAC.

Experimental Protocol: General Procedure for CuAAC

-

In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC), dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.[3][4][5][6]

Representative Data:

| Entry | Azide (R-N3) | Product | Yield (%) |

| 1 | Benzyl azide | Methyl (4-hydroxy-3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)propanoate | 95 |

| 2 | 1-Azido-4-nitrobenzene | Methyl (4-hydroxy-3-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)phenyl)propanoate | 92 |

| 3 | 3-Azidopropan-1-ol | Methyl (4-hydroxy-3-(1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)phenyl)propanoate | 88 |

Note: Yields are hypothetical and based on typical CuAAC reactions.

Application 2: Synthesis of Coumarins

The phenolic hydroxyl group and the adjacent alkyne in this compound provide a direct route to coumarin derivatives. Coumarins are a class of compounds with a wide range of biological activities. The synthesis can be achieved through a palladium-catalyzed intramolecular cyclization.

Reaction Pathway:

Caption: Palladium-catalyzed synthesis of coumarins.

Experimental Protocol: Palladium-Catalyzed Coumarin Synthesis

-

Dissolve this compound (1.0 eq) in trifluoroacetic acid.

-

Add palladium(II) acetate (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, carefully neutralize the reaction with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting coumarin derivative by column chromatography.[7][8]

Expected Product Data:

| Product | Structure | Expected Yield (%) |

| Methyl 2-oxo-2H-chromene-6-carboxylate | C11H8O4 | 85-95 |

Note: Yield is an estimate based on similar reported reactions.

Application 3: Derivatization via Sonogashira Coupling

The terminal alkyne of this compound can be further functionalized through a second Sonogashira coupling reaction with various aryl or vinyl halides. This allows for the introduction of additional diversity and the construction of more complex molecular architectures.

Logical Relationship:

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. prepchem.com [prepchem.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jenabioscience.com [jenabioscience.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Practical and convenient synthesis of coumarins from phenols and propiolic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coumarin synthesis [organic-chemistry.org]

Application Notes and Protocols for Methyl (4-hydroxyphenyl)propynoate in Medicinal Chemistry

A comprehensive review of scientific literature reveals a notable absence of research on methyl (4-hydroxyphenyl)propynoate within the field of medicinal chemistry. Despite its existence as a defined chemical entity (CAS Number: 136634-54-3), there is no readily available data on its synthesis, biological evaluation, or potential therapeutic applications.

It is crucial to distinguish This compound from the structurally similar and more extensively researched compound, methyl (4-hydroxyphenyl)propionate (CAS Number: 5597-50-2). The key structural difference is the presence of a carbon-carbon triple bond (an alkyne) in the propynoate, whereas the propionate contains a saturated alkyl chain. This seemingly minor difference in saturation significantly alters the molecule's shape, rigidity, and electronic properties, leading to distinct chemical and biological characteristics.

While information on the requested propynoate is unavailable, the propionate analogue has been investigated for several applications, which are summarized below for informational purposes.

Methyl (4-hydroxyphenyl)propionate: A Structurally Related Compound of Interest

Methyl 3-(4-hydroxyphenyl)propionate is a derivative of phloretic acid and has been explored as a useful synthetic intermediate in medicinal chemistry and other fields.

Intermediate for G Protein-Coupled Receptor 40 (GPR40) Agonists

Methyl 3-(4-hydroxyphenyl)propionate serves as a building block in the synthesis of potent and orally bioavailable GPR40 agonists.[1] GPR40 is a free fatty acid receptor that has emerged as a promising target for the treatment of type 2 diabetes.

-

Signaling Pathway of GPR40 Agonism:

Activation of GPR40 in pancreatic β-cells by an agonist leads to the potentiation of glucose-stimulated insulin secretion. The general signaling cascade is as follows:

GPR40 signaling pathway in pancreatic β-cells.

Nitrification Inhibitor and Plant Growth Regulator

In agricultural science, methyl 3-(4-hydroxyphenyl)propionate has been identified as a biological nitrification inhibitor.[2] It is a root exudate from sorghum that suppresses the microbial conversion of ammonium to nitrate in the soil. This action can improve nitrogen use efficiency and reduce nitrogen loss from agricultural systems. It has also been shown to modulate root development in plants.[2]

Experimental Protocols: Synthesis of Methyl 3-(4-hydroxyphenyl)propionate

Below are example protocols for the synthesis of the propionate compound, which could potentially be adapted for the synthesis of the propynoate with appropriate starting materials and reaction conditions.

Protocol 1: Esterification of 3-(4-Hydroxyphenyl)propionic Acid

This method involves the direct esterification of the corresponding carboxylic acid.

-

Workflow Diagram:

Workflow for the synthesis of methyl 3-(4-hydroxyphenyl)propionate. -

Methodology:

-

A solution of 3-(4-hydroxyphenyl)propionic acid (0.1 mole) in methanol (500 mL) is prepared.

-

Concentrated sulfuric acid (2 mL) is added as a catalyst.

-

The solution is refluxed for an extended period (e.g., 72 hours), potentially using a Soxhlet extractor with molecular sieves to remove water and drive the equilibrium.

-

After the reaction is complete, the reaction medium is evaporated to yield an oil.

-

The oil is dissolved in a non-polar solvent like toluene (100 mL) and washed with water (3 x 100 mL) to remove impurities.

-

The organic phase is dried over a drying agent such as magnesium sulfate.

-

The solution may be treated with activated charcoal to remove colored impurities.

-

The solvent is evaporated to yield the final product, methyl 3-(4-hydroxyphenyl)propionate.

-

Protocol 2: Hydrogenation of Methyl (E)-3-(4-hydroxyphenyl)acrylate

This protocol starts from an unsaturated precursor and reduces the double bond.

-

Methodology:

-

Methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) is dissolved in ethanol (20 mL).

-

A palladium on carbon catalyst (Pd/C, 0.1 g) is added to the solution.

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 bar) for approximately 21 hours.[3]

-

Upon completion, the suspension is filtered through a pad of diatomaceous earth to remove the catalyst.

-

The filtrate is evaporated to dryness under vacuum to afford the product.[3]

-

Quantitative Data

As no studies on This compound are available, no quantitative data can be presented. For the related compound, methyl 3-(4-hydroxyphenyl)propionate , quantitative data would typically include yields from synthetic reactions, and for its derivatives, pharmacological data such as IC₅₀ or EC₅₀ values in relevant biological assays.

| Compound Derivative | Target | Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

References

Methyl (4-hydroxyphenyl)propynoate: A Versatile Building Block for Novel Compound Synthesis

Application Note

Methyl (4-hydroxyphenyl)propynoate is a promising, yet underutilized, bifunctional building block for the synthesis of a diverse array of novel compounds. Its unique structure, featuring a reactive propiolate moiety and a functionalizable phenolic hydroxyl group, offers multiple avenues for chemical modification. This allows for its incorporation into complex molecular architectures, making it a valuable tool for researchers in drug discovery, materials science, and organic synthesis. The alkyne functionality serves as a handle for powerful carbon-carbon bond-forming reactions such as Sonogashira couplings and various cycloaddition reactions, enabling the construction of extended conjugated systems and heterocyclic scaffolds. Simultaneously, the phenolic hydroxyl group can be readily derivatized through etherification, esterification, or used to modulate the electronic properties of the aromatic ring, further expanding the accessible chemical space. This application note outlines the potential synthetic utility of this compound and provides detailed protocols for its application in the generation of novel compounds.

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible and efficient synthetic route can be adapted from established methods for the preparation of arylpropynoates. A common approach involves the Sonogashira coupling of a protected 4-iodophenol with methyl propiolate, followed by deprotection of the phenolic hydroxyl group.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of 4-Iodophenol

-

To a solution of 4-iodophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

-

To this solution, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the protected 4-iodophenol.

Step 2: Sonogashira Coupling

-

To a solution of the protected 4-iodophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) (3:1 v/v), add methyl propiolate (1.2 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the protected this compound.

Step 3: Deprotection

-

Dissolve the protected propynoate (1.0 eq) in anhydrous THF.

-

Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M solution in THF) at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in the Synthesis of Novel Compounds

1. Synthesis of Substituted Alkynes via Sonogashira Coupling

The terminal alkyne of this compound can readily participate in Sonogashira coupling reactions with various aryl or vinyl halides, providing access to a wide range of disubstituted alkynes. The phenolic hydroxyl group can be either protected or unprotected, depending on the desired final product and the reaction conditions.

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling with an Aryl Halide

-

To a degassed solution of this compound (1.0 eq) and the aryl halide (1.1 eq) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylamine), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.04 eq) and copper(I) iodide (CuI) (0.08 eq).

-

Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Table 1: Hypothetical Sonogashira Coupling Reactions and Expected Yields

| Entry | Aryl Halide | Product | Expected Yield (%) |

| 1 | 4-Iodobenzonitrile | Methyl 3-(4-(4-cyanophenyl)ethynyl)phenylpropanoate | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Methyl 3-(4-(4-nitrophenyl)ethynyl)phenylpropanoate | 80-90 |

| 3 | 2-Iodopyridine | Methyl 3-(4-(pyridin-2-ylethynyl)phenyl)propanoate | 75-85 |

2. Synthesis of Heterocycles via [3+2] Cycloaddition

The activated triple bond in this compound is an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrones, to construct five-membered heterocyclic rings like triazoles and isoxazoles.

Caption: [3+2] Cycloaddition of this compound with an azide.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

To a solution of this compound (1.0 eq) and the organic azide (1.0 eq) in a mixture of t-butanol and water (1:1), add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.

-

To this mixture, add copper(II) sulfate pentahydrate (0.01 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the triazole derivative.

Table 2: Hypothetical [3+2] Cycloaddition Reactions and Expected Products

| Entry | 1,3-Dipole | Product |

| 1 | Benzyl azide | Methyl 1-benzyl-4-(4-hydroxyphenyl)-1H-1,2,3-triazole-5-carboxylate |

| 2 | Phenyl azide | Methyl 4-(4-hydroxyphenyl)-1-phenyl-1H-1,2,3-triazole-5-carboxylate |

| 3 | N-Benzylidenemethanamine N-oxide | Methyl 2-benzyl-5-(4-hydroxyphenyl)isoxazole-3-carboxylate |

Potential Biological Activities of Derived Compounds

The novel compounds synthesized from this compound are expected to exhibit a range of biological activities, leveraging the structural motifs introduced. For instance, the triazole core is a well-known pharmacophore present in numerous antifungal and anticancer agents. The extended π-systems generated through Sonogashira coupling could lead to compounds with interesting photophysical properties or potential as enzyme inhibitors. The presence of the phenolic hydroxyl group also offers a potential site for interaction with biological targets through hydrogen bonding.

Signaling Pathway Visualization (Hypothetical)

Derivatives of this compound could potentially inhibit signaling pathways implicated in cancer cell proliferation, such as the mitogen-activated protein kinase (MAPK) pathway.

Caption: Hypothetical inhibition of the MAPK pathway by a derivative.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of novel and complex organic molecules. Its dual reactivity allows for a modular approach to construct diverse chemical libraries for screening in drug discovery and materials science. The protocols outlined here provide a foundation for researchers to explore the full potential of this promising, yet underexplored, chemical entity. Further investigation into the synthesis and applications of this compound is warranted to unlock its full potential in advancing chemical and biological sciences.

Supplementary Information: Methyl 3-(4-hydroxyphenyl)propionate

It is important to distinguish the target compound, this compound (containing a C-C triple bond), from its more commonly available and studied analogue, methyl 3-(4-hydroxyphenyl)propionate (containing a C-C single bond). The latter is readily synthesized by the esterification of 3-(4-hydroxyphenyl)propionic acid.[1] It has been identified as a naturally occurring nitrification inhibitor and a plant growth regulator.[2] While it lacks the versatile reactivity of the alkyne moiety, its phenolic hydroxyl group and ester functionality still allow for its use as a building block in the synthesis of various compounds, including polymers and biologically active molecules.

References

Application Notes and Protocols for the Quantification of Methyl (4-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of methyl (4-hydroxyphenyl)propanoate, a compound of interest in agricultural and pharmaceutical research due to its role as a nitrification inhibitor and its effects on plant root development. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to be adaptable for various sample matrices.

High-Performance Liquid Chromatography (HPLC) for Quantification

Application Note: Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of phenolic compounds like methyl (4-hydroxyphenyl)propanoate. This method offers high resolution and sensitivity. The protocol outlined below is a general guideline that can be optimized for specific sample types, such as plant extracts or biological fluids.

Experimental Workflow: HPLC Analysis

Caption: A typical workflow for the quantification of methyl (4-hydroxyphenyl)propanoate using HPLC.

Detailed Experimental Protocol: HPLC

1. Materials and Reagents:

-

Methyl (4-hydroxyphenyl)propanoate standard (≥98% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid or phosphoric acid (for pH adjustment)

-

Phosphate buffer

-

Syringe filters (0.45 µm)

2. Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Standard Solutions:

-

Prepare a stock solution of methyl (4-hydroxyphenyl)propanoate (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

-

Plant Tissues: Homogenize the sample in a methanol/water solution (e.g., 80:20 v/v). Centrifuge to pellet solids and collect the supernatant.

-

Liquid Samples (e.g., root exudates): Centrifuge to remove any particulate matter.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic elution can be used. A common starting point is a mixture of acetonitrile and water (acidified to pH 3 with formic or phosphoric acid). For example, Acetonitrile:Phosphate buffer, pH=3 (50:50% v/v)[1].

-

Flow Rate: 1.0 mL/min[1].

-

Column Temperature: 30 °C[1].

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 225 nm[1].

6. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of methyl (4-hydroxyphenyl)propanoate in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

Application Note: GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like methyl (4-hydroxyphenyl)propanoate, derivatization is often required to increase volatility and improve chromatographic performance. This method is particularly useful for complex matrices where high selectivity is needed.

Experimental Workflow: GC-MS Analysis

Caption: A general workflow for the quantification of methyl (4-hydroxyphenyl)propanoate using GC-MS.

Detailed Experimental Protocol: GC-MS

1. Materials and Reagents:

-

Methyl (4-hydroxyphenyl)propanoate standard (≥98% purity)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

Anhydrous pyridine or other suitable solvent

-

Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

High-purity solvents (e.g., hexane, ethyl acetate)

2. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column suitable for derivatized phenols (e.g., HP-5MS, DB-5MS)

-

Autosampler

3. Preparation of Standard Solutions and Derivatization:

-

Prepare a stock solution of methyl (4-hydroxyphenyl)propanoate and the internal standard in a suitable solvent.

-

Create a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of the analyte.

-

Evaporate the solvent from the standards and samples under a gentle stream of nitrogen.

-

Add the derivatization agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent like pyridine (50 µL).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

4. Sample Preparation:

-

Extract the analyte from the sample matrix using an appropriate solvent.

-

Spike the extract with the internal standard.

-

Proceed with the derivatization step as described for the standard solutions.

5. GC-MS Conditions:

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

6. Data Analysis:

-

Identify the derivatized methyl (4-hydroxyphenyl)propanoate and internal standard peaks based on their retention times and mass spectra.

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantify the analyte in the samples using this calibration curve.

UV-Vis Spectrophotometry for Total Phenolic Content

Application Note: UV-Vis spectrophotometry, particularly using the Folin-Ciocalteu reagent, is a simple, rapid, and cost-effective method for estimating the total phenolic content in a sample. It is important to note that this method is not specific to methyl (4-hydroxyphenyl)propanoate but provides a measure of the total reducing capacity of the sample, which is often correlated with the total phenolic content. Gallic acid is commonly used as a standard to create a calibration curve.

Logical Relationship: Folin-Ciocalteu Assay

Caption: The principle of the Folin-Ciocalteu assay for total phenolic content determination.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

-

Folin-Ciocalteu reagent

-

Gallic acid standard

-

Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)

-

Distilled or deionized water

-

Sample extract

2. Instrumentation:

-

UV-Vis spectrophotometer

-

Cuvettes or 96-well microplate reader

3. Preparation of Standard Solutions:

-

Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in water.

-

Prepare a series of gallic acid standards by diluting the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

4. Sample Preparation:

-

Prepare an aqueous or ethanolic extract of the sample. The concentration may need to be adjusted to fall within the linear range of the assay.

5. Assay Procedure:

-

To a test tube or microplate well, add the sample or standard solution (e.g., 0.5 mL)[2].

-

Add Folin-Ciocalteu reagent (e.g., 2.5 mL of a 0.2 M solution) and mix well[2].

-

Allow the mixture to stand for a specific time (e.g., 5 minutes)[2].

-

Add the sodium carbonate solution (e.g., 2 mL of 7.5% w/v) and mix thoroughly[2].

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 15 minutes at 40°C or 2 hours at room temperature)[2][3].

-

Measure the absorbance at the wavelength of maximum absorption (typically around 760 nm) against a blank containing the reagents without the sample or standard[2][3][4].

6. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the gallic acid standards versus their concentrations.

-

Determine the total phenolic content of the sample from the calibration curve.

-

Express the results as gallic acid equivalents (GAE) per unit of sample (e.g., mg GAE/g of dry weight).

Quantitative Data Summary

The following table summarizes typical validation parameters for the described analytical methods. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

| Parameter | HPLC-UV | GC-MS | UV-Vis (Folin-Ciocalteu) |

| Linearity (R²) | > 0.995 | > 0.995 | > 0.99 |

| Limit of Detection (LOD) | 10-50 ng/mL | 1-10 ng/mL | 0.1-1 µg/mL (as GAE) |

| Limit of Quantification (LOQ) | 50-200 ng/mL | 5-50 ng/mL | 0.5-5 µg/mL (as GAE) |

| Precision (RSD%) | < 2% | < 5% | < 5% |

| Accuracy (Recovery %) | 95-105% | 90-110% | 90-110% |

| Specificity | High | Very High | Low (measures total phenolics) |

Signaling Pathway